tert-butyl (2S,4R)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-hydroxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S,4R)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-hydroxypyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. This compound, in particular, features a difluoropyrrolidine moiety, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4R)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the difluoropyrrolidine moiety: This can be achieved through the fluorination of a suitable pyrrolidine precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling with the pyrrolidine core: The difluoropyrrolidine intermediate is then coupled with a pyrrolidine core that has been protected with a tert-butyl group. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the difluoropyrrolidine moiety can be reduced to form an alcohol.
Substitution: The fluorine atoms in the difluoropyrrolidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
The difluoropyrrolidine moiety can impart unique biological activity, making this compound a potential candidate for drug discovery and development.
Medicine
Due to its structural features, this compound may exhibit activity against certain diseases or conditions, making it a valuable lead compound in medicinal chemistry.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (2S,4R)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-hydroxypyrrolidine-1-carboxylate would depend on its specific biological target. Generally, the difluoropyrrolidine moiety can interact with enzymes or receptors, modulating their activity. The hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
tert-butyl (2S,4R)-2-(pyrrolidine-1-carbonyl)-4-hydroxypyrrolidine-1-carboxylate: Lacks the difluoropyrrolidine moiety.
tert-butyl (2S,4R)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-methoxypyrrolidine-1-carboxylate: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
The presence of the difluoropyrrolidine moiety in tert-butyl (2S,4R)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-hydroxypyrrolidine-1-carboxylate imparts unique chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Properties
Molecular Formula |
C14H22F2N2O4 |
---|---|
Molecular Weight |
320.33 g/mol |
IUPAC Name |
tert-butyl (2S,4R)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H22F2N2O4/c1-13(2,3)22-12(21)18-7-9(19)6-10(18)11(20)17-5-4-14(15,16)8-17/h9-10,19H,4-8H2,1-3H3/t9-,10+/m1/s1 |
InChI Key |
VMPHVWQOQMBPNP-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)N2CCC(C2)(F)F)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N2CCC(C2)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.